molecular formula C16H16ClF3N2O2 B2374390 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine CAS No. 2306253-24-5

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B2374390
CAS No.: 2306253-24-5
M. Wt: 360.76
InChI Key: CKLHQQPMJPSEOE-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro and trifluoromethyl groups are introduced via electrophilic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.

    Attachment of the Benzyloxy and Methyl Groups: The benzyloxy and methyl groups are attached through nucleophilic substitution reactions, often using alkyl halides and benzyl alcohol derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter certain substituents, such as the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with chloro and trifluoromethyl substituents, such as:

  • 4-chloro-5-(trifluoromethyl)pyrimidine
  • 2-benzyloxy-4-chloro-5-(trifluoromethyl)pyrimidine
  • 2-methyl-4-chloro-5-(trifluoromethyl)pyrimidine

Uniqueness

What sets 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the benzyloxy and methyl groups, in particular, may enhance its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-chloro-2-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-15-21-8-13(14(17)22-15)16(18,19)20/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLHQQPMJPSEOE-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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